N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C17H17N5OS2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N5OS2/c1-10-20-21-17(22(10)2)24-9-14(23)18-16-19-15-12-6-4-3-5-11(12)7-8-13(15)25-16/h3-6H,7-9H2,1-2H3,(H,18,19,23) |
InChI Key |
MKXTYCATRCPGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
The molecular formula for this compound is . It includes a naphtho[1,2-d][1,3]thiazole core and a triazole moiety linked via a sulfanyl group. The structural complexity suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Antimicrobial Activity
Several derivatives of thiazole and triazole compounds have shown significant antimicrobial properties. For instance:
- Antibacterial : Compounds containing thiazole rings demonstrated activity against resistant strains of Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MICs) as low as 16 μg/mL .
- Antifungal : Some derivatives exhibited potent antifungal activity against drug-resistant Candida strains .
2. Antioxidant Activity
In vitro assays have demonstrated that related compounds possess antioxidant properties. The mechanism often involves scavenging free radicals and inhibiting lipid peroxidation .
3. Neuroprotective Effects
Studies have indicated that certain thiazole derivatives may provide neuroprotection by inhibiting acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease .
Case Studies and Research Findings
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Interaction with Cellular Targets : The ability to interact with DNA or RNA synthesis pathways has been suggested for some derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the acetamide side chain is susceptible to nucleophilic substitution under controlled conditions. Common reactions include:
These substitutions modify the compound’s electronic profile, influencing its solubility and biological interactions .
Hydrolysis of the Acetamide Group
The acetamide (-NHCOCH₂S-) linkage undergoes hydrolysis under acidic or alkaline conditions:
Hydrolysis pathways are critical for prodrug activation or metabolite formation.
Cyclization Reactions
The compound participates in intramolecular cyclizations, particularly under halogenation conditions. For example, bromocyclization mediated by N-bromosuccinimide (NBS) in the presence of Lewis bases (e.g., DMAP) generates fused heterocyclic systems :
| Substrate Modification | Catalyst | Product |
|---|---|---|
| Alkenoic acid derivative | NBS, DMAP, CH₂Cl₂ | Six-membered bromolactone via 6-endo-trig cyclization |
Steric and electronic factors (e.g., substituents on the naphthalene ring) influence regioselectivity during cyclization .
Electrophilic Aromatic Substitution
The aromatic naphthalene and thiazole rings undergo electrophilic substitution:
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Predominantly at the α-position of the naphthalene ring |
| Sulfonation | H₂SO₄, SO₃ | β-Sulfonation on the thiazole ring |
These reactions expand functionalization for structure-activity relationship (SAR) studies.
Coordination with Metal Ions
The triazole and thiazole nitrogen atoms act as ligands for transition metals, forming coordination complexes:
| Metal Salt | Conditions | Complex Type |
|---|---|---|
| Cu(II) acetate | Methanol, RT | Octahedral complexes with enhanced antimicrobial activity |
| AgNO₃ | Aqueous ethanol | Linear Ag(I) complexes for catalytic applications |
Stoichiometry and geometry depend on the solvent and counterions .
Redox Reactions
The dihydronaphtho moiety undergoes redox transformations:
| Reagent | Outcome |
|---|---|
| DDQ (oxidizer) | Aromatization to fully unsaturated naphthothiazole |
| NaBH₄ (reducer) | Saturation of the thiazole ring (limited by steric hindrance) |
Such reactions alter conjugation patterns, impacting photophysical properties.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the heterocyclic core:
| Coupling Type | Catalyst | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Introduction of aryl/heteroaryl groups at the thiazole C-5 position |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination of the triazole ring for enhanced pharmacokinetics |
Optimized conditions minimize decomposition of the sulfanyl-acetamide group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons include triazole-acetamide hybrids, naphthalene-containing heterocycles, and thiadiazole-based sulfonamides (e.g., acetazolamide). Below is a detailed analysis:
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Target Compound : The dihydronaphthothiazole core likely increases hydrophobicity, while the sulfanyl and acetamide groups improve solubility in polar solvents. The dimethyltriazole may enhance metabolic stability compared to unsubstituted triazoles.
- Compound 6a () : Features a naphthalene-oxy-triazole system with a phenyl-acetamide group. Its nitro-substituted derivatives (e.g., 6b, 6c) show reduced solubility due to electron-withdrawing groups but increased reactivity in biological systems .
- Acetazolamide () : High water solubility (NMT 0.5% water content) due to its sulfonamide group, critical for its diuretic action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can yield/purity be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Core formation : Cyclization of naphthothiazole precursors under reflux with catalysts like p-toluenesulfonic acid (PTSA) to stabilize intermediates.
- Sulfanyl linkage : Coupling the thiazole core with 4,5-dimethyl-4H-1,2,4-triazole-3-thiol using thiophilic reagents (e.g., DCC/DMAP) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .
- Key variables : Temperature control (±2°C) and solvent polarity adjustments minimize side products like disulfide byproducts .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the naphthothiazole aromatic protons (δ 7.2–8.5 ppm) and triazole methyl groups (δ 2.1–2.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- IR : Detect sulfanyl (C-S) stretches at 650–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?
- Methodological Answer :
- Substituent variation : Systematically modify the triazole’s methyl groups (e.g., replace with ethyl, isopropyl) to assess steric effects on target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing interactions with key residues (e.g., kinase ATP-binding pockets) .
- Toxicity screening : Compare cytotoxicity (IC50) in HEK-293 vs. target cells (e.g., cancer lines) to identify selective analogs .
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies), passage numbers, and ATP-based viability kits .
- Control variables : Document solvent (DMSO concentration ≤0.1%) and incubation time (48–72 hr) to reduce variability .
- Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance of potency differences .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF3) on the triazole to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask the acetamide with ester groups to enhance oral bioavailability .
Key Considerations for Experimental Design
- Advanced characterization : Use X-ray crystallography to resolve 3D conformation and inform docking studies .
- Controlled reaction scaling : Pilot reactions (1–5 g) with inline FTIR monitoring ensure reproducibility before kilogram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
